

A Technical Guide to the Spectral Analysis of 1-Tetracosene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tetracosene**

Cat. No.: **B167344**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-tetracosene**. This document is intended to serve as a core reference for researchers and professionals involved in the identification, characterization, and utilization of this long-chain alkene.

Introduction to 1-Tetracosene

1-Tetracosene ($C_{24}H_{48}$) is a long-chain alpha-olefin with the chemical structure $CH_2(CH_2)_{21}CH=CH_2$. Its high molecular weight and specific functional group impart unique physicochemical properties relevant in various fields, including materials science and as a chemical intermediate. Accurate spectral analysis is paramount for its unambiguous identification and quality control.

Spectral Data Summary

The following sections and tables summarize the key spectral data for **1-tetracosene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-tetracosene**, both 1H and ^{13}C NMR provide diagnostic signals for the terminal double bond and the long alkyl chain.

Table 1: ^1H NMR Spectral Data for **1-Tetracosene** (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	=CH-
~4.9	m	2H	=CH ₂
~2.0	q	2H	-CH ₂ -CH=CH ₂
~1.2-1.4	m	40H	-(CH ₂) ₂₀ -
~0.9	t	3H	-CH ₃

Predicted data based on typical chemical shifts for terminal alkenes.

Table 2: ^{13}C NMR Spectral Data for **1-Tetracosene**

While specific experimental data from a public source is limited, the expected chemical shifts can be reliably predicted based on established principles of ^{13}C NMR spectroscopy for alkenes. The PubChem database indicates the availability of ^{13}C NMR spectra for **1-tetracosene**.[\[1\]](#)

Chemical Shift (δ) (ppm)	Assignment
~139	=CH-
~114	=CH ₂
~34	-CH ₂ -CH=CH ₂
~29-32	-(CH ₂) ₂₀ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Predicted data based on typical chemical shifts for terminal alkenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-tetracosene** is characterized by absorptions corresponding to the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Table 3: Key IR Absorption Bands for **1-Tetracosene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2925	Strong	-C-H stretch (asymmetric)
~2855	Strong	-C-H stretch (symmetric)
~1640	Medium	C=C stretch
~1465	Medium	-CH ₂ - bend (scissoring)
~990	Strong	=C-H bend (out-of-plane)
~910	Strong	=CH ₂ bend (out-of-plane)

Data based on typical IR frequencies for terminal alkenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **1-tetracosene** is expected to show a molecular ion peak and a series of fragment ions resulting from the cleavage of the long alkyl chain. A GC-MS spectrum for **1-tetracosene** is available on SpectraBase.^[2] The National Institute of Standards and Technology (NIST) WebBook also provides information on **1-tetracosene**, including its molecular weight and CAS registry number.^{[3][4][5]}

Table 4: Mass Spectrometry Data for **1-Tetracosene**

m/z	Relative Intensity (%)	Assignment
336	Low	[M] ⁺ (Molecular Ion)
Various	High	[C _n H _{2n+1}] ⁺ and [C _n H _{2n-1}] ⁺ fragments

Fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH₂ group).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for **1-tetracosene**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-tetracosene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 150 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

- If **1-tetracosene** is a liquid or a low-melting solid at room temperature, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.
- If **1-tetracosene** is a solid, dissolve a small amount in a volatile solvent (e.g., hexane or chloroform), apply the solution to a salt plate, and allow the solvent to evaporate.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean salt plates before running the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of **1-tetracosene** in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

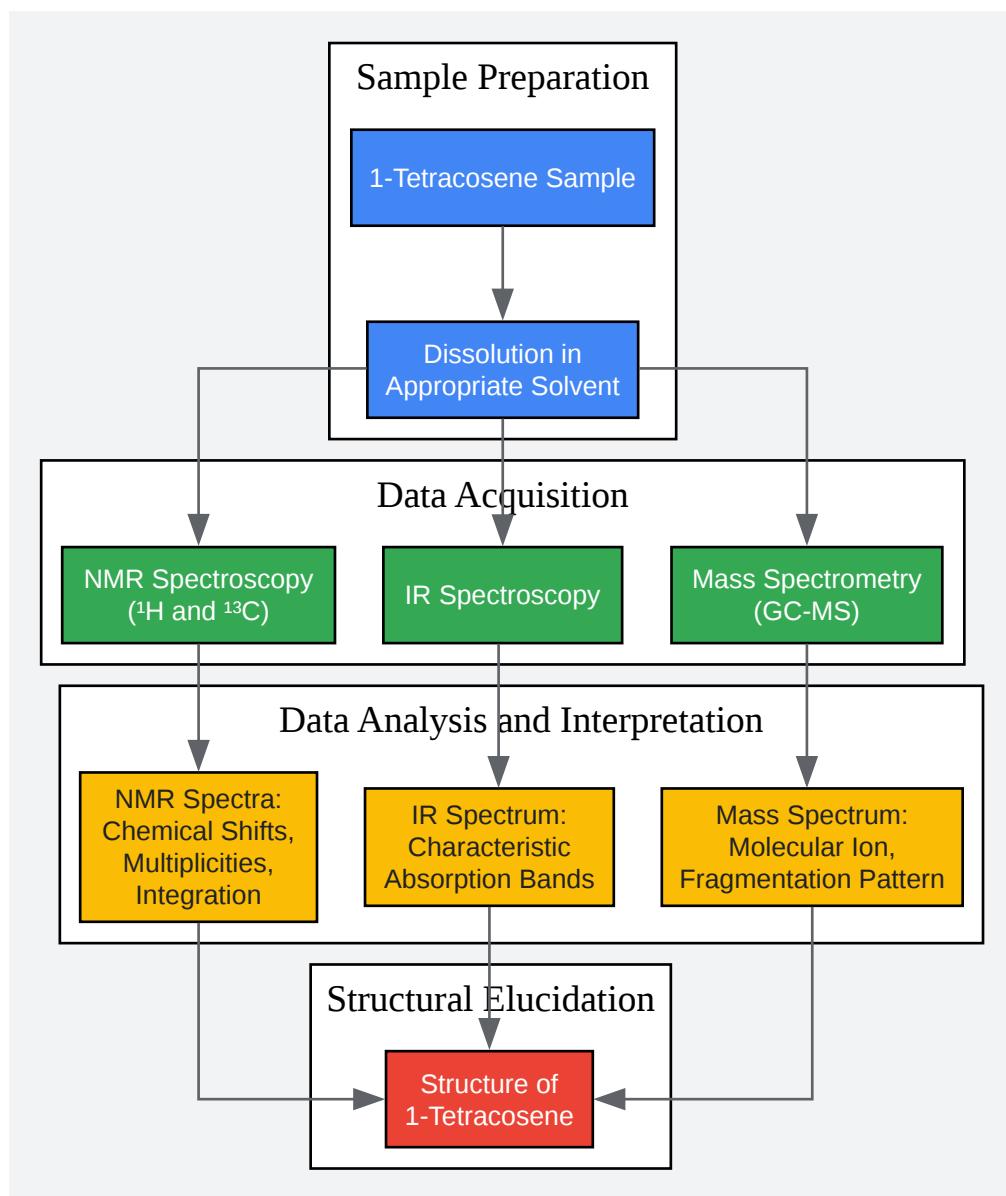
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250-300 °C.
- Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 300-320 °C.
 - Final hold: 5-10 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

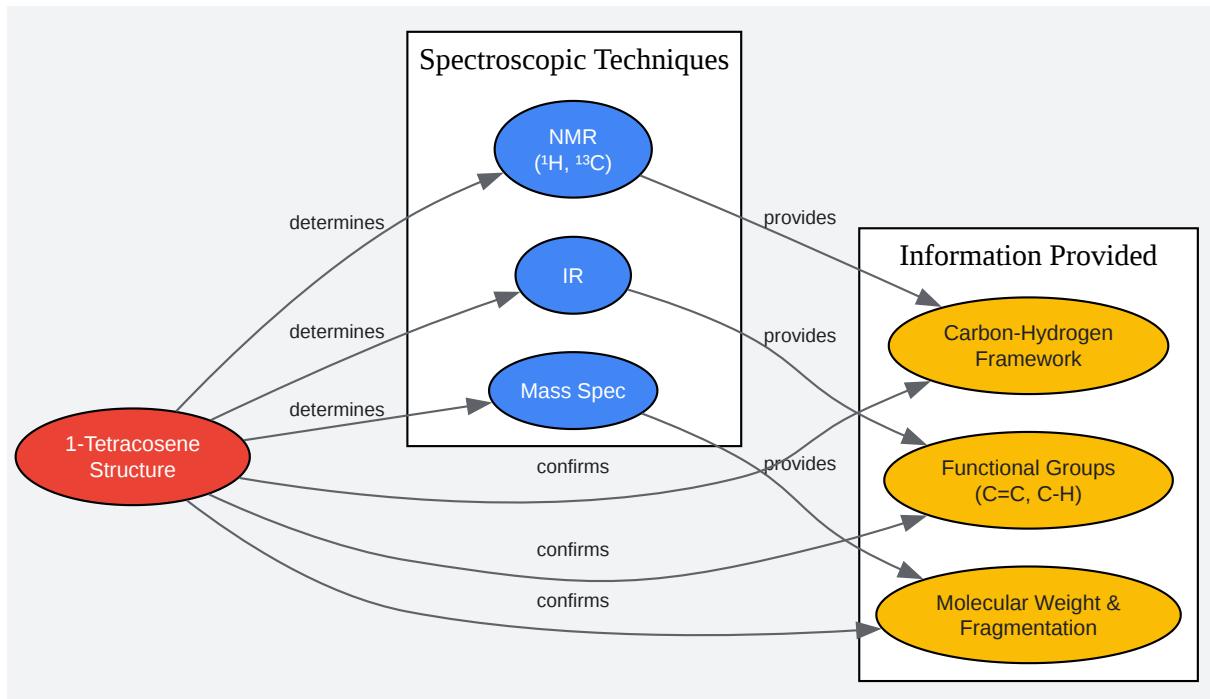
Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationship between the different spectroscopic techniques in identifying **1-tetracosene**.



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Caption: Workflow for the spectral analysis and structural elucidation of **1-tetracosene**.

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Caption: Logical relationship of spectral data in confirming the structure of **1-tetracosene**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-Tetracosene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167344#spectral-data-for-1-tetracosene-nmr-ir-mass-spec>

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